Humantenirine

Descripción general

Descripción

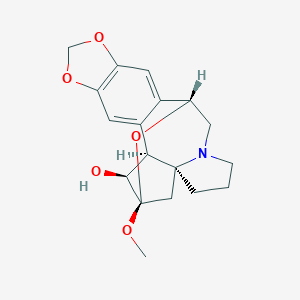

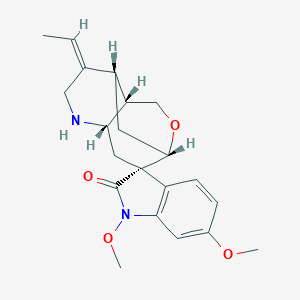

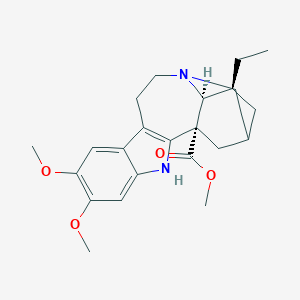

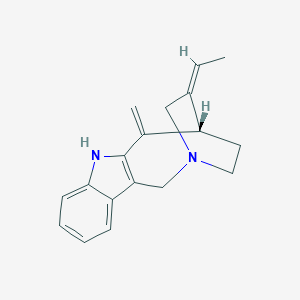

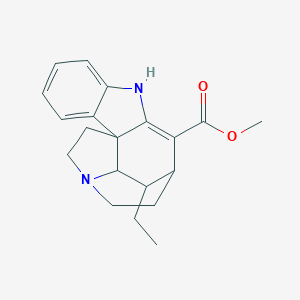

Humantenirine is an indole alkaloid isolated from Gelsemium sempervirens . It has a molecular weight of 370.44 and a formula of C21H26N2O4 .

Synthesis Analysis

Based on spectra data (UV, IR, 1H NMR, (13)C NMR and MS) and preparation of derivatives, the structures of humantenine and humantenirine were elucidated .Molecular Structure Analysis

The Humantenirine molecule contains a total of 57 bond(s) . The chemical structure of Humantenirine includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis

Humantenirine has a molecular weight of 370.44 and a formula of C21H26N2O4 . It is a powder that should be stored at -20°C for 3 years or at 4°C for 2 years .Aplicaciones Científicas De Investigación

Excitotoxicity Rescue

Humantenirine has been studied for its role in excitotoxicity, a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters . It has been found that N-Methyl-D-Aspartic Acid (NMDA) can rescue Humantenirine-induced excitotoxicity .

Mitochondrial Function Restoration

Research has shown that Humantenirine can decrease ATP content and mitochondrial membrane potential in hippocampal tissue . However, NMDA can rescue this Humantenirine-induced effect by restoring the function of mitochondria .

Protein Phosphorylation

Humantenirine has been found to upregulate the phosphorylation level of MAPK3/1 . This suggests that Humantenirine may have a role in protein phosphorylation reactions, which are crucial for many cellular processes.

Plasma Membrane Function

Functional analysis of Humantenirine has shown that its toxicity is related to plasma membrane function . This indicates that Humantenirine may interact with the plasma membrane and affect its function.

Calcium Signaling Pathway

Humantenirine has been associated with the calcium signaling pathway . This pathway is important for the transmission of signals within cells, and its disruption can lead to various diseases.

MAPK Signaling Pathway

Humantenirine has also been associated with the MAPK signaling pathway . This pathway is involved in many cellular processes, including growth, differentiation, and cell death.

Safety And Hazards

Direcciones Futuras

A study has been conducted to explore the metabolic profile and tissue distribution of Humantenirine after oral administration in rats . This could provide a basis for future studies on the pharmacokinetic characteristics of Humantenirine and contribute to the evaluation of the pharmacology and toxicity of Gelsemium elegans .

Propiedades

IUPAC Name |

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15+,17+,19+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORKKCARNQAZRJ-YHEJMRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN[C@H]2C[C@@]3([C@@H]4C[C@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6441961 | |

CAS RN |

82375-30-2 | |

| Record name | Humantenirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)